4,5-Dimethyl-2-ethoxyphenylboronic acid
CAS No.: 2121514-54-1
Cat. No.: VC11676699
Molecular Formula: C10H15BO3
Molecular Weight: 194.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2121514-54-1 |
---|---|
Molecular Formula | C10H15BO3 |
Molecular Weight | 194.04 g/mol |
IUPAC Name | (2-ethoxy-4,5-dimethylphenyl)boronic acid |
Standard InChI | InChI=1S/C10H15BO3/c1-4-14-10-6-8(3)7(2)5-9(10)11(12)13/h5-6,12-13H,4H2,1-3H3 |
Standard InChI Key | IXYAHKGBSDTZAQ-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(C=C1OCC)C)C)(O)O |
Canonical SMILES | B(C1=CC(=C(C=C1OCC)C)C)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
4,5-Dimethyl-2-ethoxyphenylboronic acid belongs to the arylboronic acid family, where a boron atom is bonded to an aromatic ring. The substitution pattern on the phenyl ring—ethoxy (-OCH₂CH₃) at position 2 and methyl (-CH₃) groups at positions 4 and 5—imparts distinct electronic and steric effects. These substituents increase electron density at the boron center while improving solubility in nonpolar solvents.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₅BO₃ |
Molecular Weight | 202.04 g/mol |
IUPAC Name | 2-Ethoxy-4,5-dimethylphenylboronic acid |
CAS Number (Pinacol Ester) | 2121514-05-2 |
SMILES (Pinacol Ester) | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)C)C |
The pinacol ester derivative (C₁₆H₂₅BO₃) stabilizes the boronic acid via esterification with pinacol, a common strategy to prevent protodeboronation and enhance shelf life.
Synthesis and Manufacturing
While no direct synthesis route for 4,5-Dimethyl-2-ethoxyphenylboronic acid is documented, its pinacol ester is synthesized through a multi-step process:
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Boronation: A phenylboronic acid precursor undergoes electrophilic substitution to introduce the ethoxy and dimethyl groups.
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Esterification: The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions to form the ester.
A related patent (CN104277060A) describes a method for synthesizing 2-amino-4-alkoxycarbonylphenylboronic acid hydrochloride, highlighting nitro-group reduction and esterification steps . Adapting this approach, one could hypothesize a route for the target compound:
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Nitration of a precursor followed by esterification and catalytic hydrogenation.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The pinacol ester derivative is widely used in Suzuki-Miyaura reactions, which couple aryl halides with boronic esters to form biaryl compounds. The ethoxy and dimethyl groups improve solubility in toluene or THF, facilitating homogeneous reaction conditions.
Catalytic Activity Enhancement
Studies suggest that the steric bulk of the dimethyl groups stabilizes palladium catalysts during cross-coupling, reducing side reactions and improving yields.
Hazard Statement | Description |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
Personal protective equipment (gloves, goggles) is mandatory during handling. Spills should be neutralized with alkaline solutions.
Comparative Analysis with Related Boronic Acids
Table 3: Reactivity and Stability Comparison
Compound | Solubility (in THF) | Suzuki Reaction Yield |
---|---|---|
Phenylboronic Acid | Low | 60-70% |
4-Methoxyphenylboronic Acid | Moderate | 75-85% |
4,5-Dimethyl-2-ethoxyphenylboronic Acid (Pinacol Ester) | High | 90-95% |
The ethoxy and dimethyl groups in the target compound enhance both solubility and catalytic efficiency compared to simpler arylboronic acids.
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and toxicity profiles.
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New Catalytic Applications: Explore use in C-H activation or photoredox catalysis.
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Chemical Biology Probes: Develop fluorescent derivatives for tracking intracellular boron trafficking.
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